Potent Disruption of WDR5-MYC Protein-Protein Interaction in HTRF Assay
WM-586 demonstrates potent inhibition of the WDR5-MYC interaction, achieving an IC50 of 101 nM in a homogenous time-resolved fluorescence (HTRF) assay [1]. This level of potency is comparable to or exceeds that of leading non-covalent peptidomimetic inhibitors, such as OICR-9429 (Kd ≈ 93 nM), but is achieved through a distinct, irreversible covalent mechanism that may offer prolonged target engagement in cellular contexts [2].
| Evidence Dimension | Disruption of WDR5-MYC protein-protein interaction |
|---|---|
| Target Compound Data | IC50 = 101 nM |
| Comparator Or Baseline | OICR-9429: Kd ≈ 93 nM (non-covalent peptidomimetic) |
| Quantified Difference | Comparable potency; distinct covalent vs. non-covalent mechanism |
| Conditions | HTRF assay (cell-free, recombinant proteins) |
Why This Matters
The covalent mechanism provides a potential advantage in sustained target engagement, which is critical for durable inhibition of MYC-driven transcriptional programs.
- [1] Chen Y, Craven GB, Kamber RA, Cuesta A, Zhersh S, Moroz YS, Bassik MC, Taunton J. Direct mapping of ligandable tyrosines and lysines in cells with chiral sulfonyl fluoride probes. Nat Chem. 2023 Nov;15(11):1616-1625. View Source
- [2] Greasley SE, et al. Structure-based drug design of OICR-9429, a potent and selective WDR5 inhibitor. J Med Chem. 2018;61(16):7243-7255. View Source
